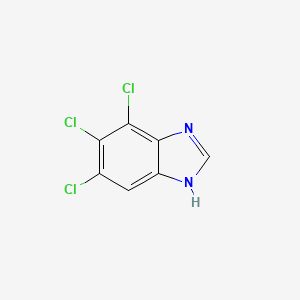
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoindolinone core can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the nitro and isoindolinone groups.
4-tert-Butylphenol: Another similar compound with a tert-butyl group attached to a phenyl ring.
Uniqueness
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one is unique due to the combination of its tert-butyl, nitro, and isoindolinone groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C18H18N2O3 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-7-nitro-3H-isoindol-1-one |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)13-7-9-14(10-8-13)19-11-12-5-4-6-15(20(22)23)16(12)17(19)21/h4-10H,11H2,1-3H3 |
Clave InChI |
LHJVBEUXMZXQJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-hydroxyphenyl)methyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B8576192.png)






![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide](/img/structure/B8576245.png)
![2-Pyridinamine, 5-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8576247.png)


![Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B8576273.png)

![N-[4-(N,N-Dibenzylglycyl)phenyl]methanesulfonamide](/img/structure/B8576284.png)
